2,6-Xylidine, 4-ethoxy-
Overview
Description
2,6-Xylidine, 4-ethoxy- is an organic compound that belongs to the class of xylidines. Xylidines are derivatives of xylene, where the methyl groups are substituted with amino groups. This compound is characterized by the presence of an ethoxy group at the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions. It is a colorless viscous liquid that is used in various industrial applications, including the production of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2,6-Xylidine, 4-ethoxy- typically involves the nitration of a xylene derivative followed by reduction. this method is not very efficient for this specific isomer. Instead, it is often prepared by treating the related xylenol with ammonia in the presence of oxide catalysts . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
2,6-Xylidine, 4-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen in the presence of a catalyst, and various halogenating agents for substitution reactions. .
Scientific Research Applications
2,6-Xylidine, 4-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Derivatives of this compound are used in the development of anesthetics and other therapeutic agents.
Industry: It is used in the production of dyes, antioxidants, and synthetic resins
Mechanism of Action
The mechanism of action of 2,6-Xylidine, 4-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in its role as an intermediate in pharmaceutical synthesis, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,6-Xylidine, 4-ethoxy- can be compared with other xylidine derivatives such as:
2,4-Xylidine: Another isomer with methyl groups at the second and fourth positions.
2,6-Dimethylaniline: Similar structure but without the ethoxy group.
4-Ethoxyaniline: Similar structure but with the ethoxy group at the fourth position and an amino group at the para position. The uniqueness of 2,6-Xylidine, 4-ethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications
Properties
IUPAC Name |
4-ethoxy-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCBJRBINCWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202576 | |
Record name | 2,6-Xylidine, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54220-95-0 | |
Record name | 2,6-Xylidine, 4-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054220950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Xylidine, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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